molecular formula C16H14Cl4N2O B11702957 N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide

Cat. No.: B11702957
M. Wt: 392.1 g/mol
InChI Key: MYGZLQGSPWOHPU-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14Cl4N2O It is known for its unique structure, which includes a benzylamino group, a trichloroethyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(benzylamino)-2,2,2-trichloroethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of benzylamine derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of 3-chlorobenzoic acid and corresponding amine.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorobenzamide moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzylamino)-2,2,2-trichloroethyl)-2-methylbenzamide
  • N-(1-(benzylamino)-2,2,2-trichloroethyl)octanamide
  • N-(1-(benzylamino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl4N2O

Molecular Weight

392.1 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide

InChI

InChI=1S/C16H14Cl4N2O/c17-13-8-4-7-12(9-13)14(23)22-15(16(18,19)20)21-10-11-5-2-1-3-6-11/h1-9,15,21H,10H2,(H,22,23)

InChI Key

MYGZLQGSPWOHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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